2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile
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Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-QUINOLINECARBONITRILE is a complex organic compound that features both isoquinoline and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-QUINOLINECARBONITRILE typically involves multi-step organic reactions One common method starts with the formation of the isoquinoline ring through a Pictet-Spengler reaction, followed by the construction of the quinoline ring via a Friedländer synthesis
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Pictet-Spengler reaction and continuous flow systems for the Friedländer synthesis. Catalysts such as palladium or copper may be employed to facilitate the cyanation process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-QUINOLINECARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to these targets, altering their activity. For example, it may inhibit an enzyme’s function by occupying its active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to changes in cellular processes.
Comparison with Similar Compounds
- 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-4-QUINOLINECARBONITRILE shares structural similarities with other isoquinoline and quinoline derivatives, such as 2-(1H-isoquinolin-2-yl)-4-quinolinecarbonitrile and 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-quinolinecarbonitrile.
Uniqueness:
- The presence of both isoquinoline and quinoline moieties in a single molecule provides a unique scaffold for drug design, offering multiple points of interaction with biological targets.
- Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields
Properties
Molecular Formula |
C19H15N3 |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C19H15N3/c20-12-16-11-19(21-18-8-4-3-7-17(16)18)22-10-9-14-5-1-2-6-15(14)13-22/h1-8,11H,9-10,13H2 |
InChI Key |
VOYKKOACMBJHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C#N |
Origin of Product |
United States |
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